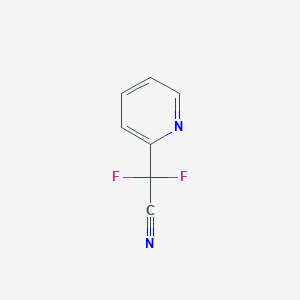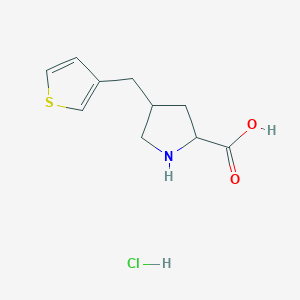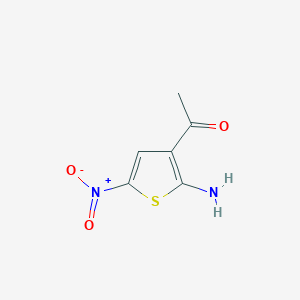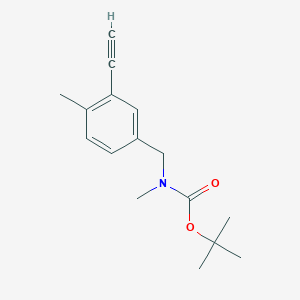
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethynyl group, a methyl group, and a tert-butyl ester group attached to a benzyl carbamate structure. It is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Starting Material: The synthesis begins with 3-ethynyl-4-methylbenzyl alcohol.
Formation of Carbamate: The alcohol is reacted with methyl isocyanate to form the corresponding carbamate.
Esterification: The carbamate is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or esters.
Wissenschaftliche Forschungsanwendungen
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition of enzyme activity. The carbamate group can also interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynyl-4-methylbenzoic acid: Shares the ethynyl and methyl groups but lacks the carbamate and ester functionalities.
4-Methylbenzyl carbamate: Contains the benzyl carbamate structure but lacks the ethynyl and tert-butyl ester groups.
Uniqueness
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for specific interactions with molecular targets, while the carbamate and ester groups provide stability and solubility.
Eigenschaften
Molekularformel |
C16H21NO2 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
tert-butyl N-[(3-ethynyl-4-methylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H21NO2/c1-7-14-10-13(9-8-12(14)2)11-17(6)15(18)19-16(3,4)5/h1,8-10H,11H2,2-6H3 |
InChI-Schlüssel |
SHDGJOWKPXDPJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CN(C)C(=O)OC(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


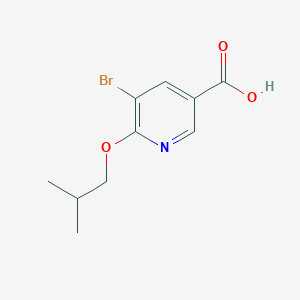
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
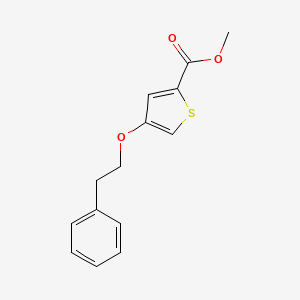
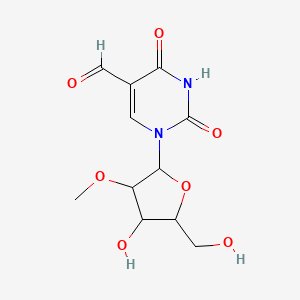
![1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B15090968.png)
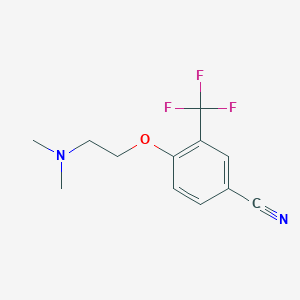
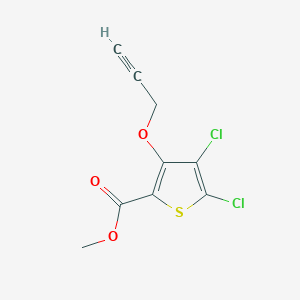
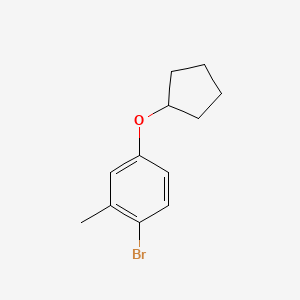
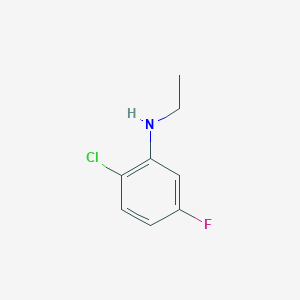
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
